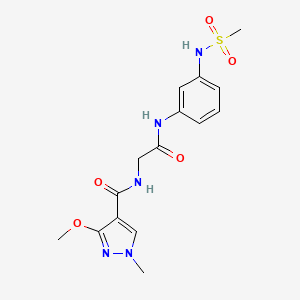

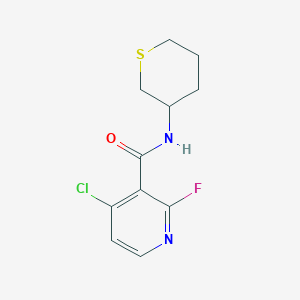

1-cyclopentyl-3-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “1-cyclopentyl-3-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)urea” is an organic compound that contains a cyclopentyl group, a pyrazol group, and a urea group. Cycloalkanes like cyclopentane are cyclic hydrocarbons, meaning that the carbons of the molecule are arranged in the form of a ring . Pyrazoles are a class of organic compounds with the formula C3N2H2. They are characterized by a 5-membered ring structure with three carbon atoms and two nitrogen atoms .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The cyclopentyl group would form a 5-membered ring, while the pyrazol group would form a 5-membered ring with two nitrogen atoms . The urea group would contain a carbonyl group (C=O) and two amine groups (-NH2).Applications De Recherche Scientifique

Antibacterial Activity

Research into novel heterocyclic compounds containing a sulfonamido moiety, aimed at developing new antibacterial agents, involves the synthesis of compounds with structural similarities to 1-cyclopentyl-3-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)urea. These compounds have shown promising antibacterial properties in preliminary evaluations (Azab, Youssef, & El-Bordany, 2013).

Molecular Gelation and Rheology

Studies on hydrogelators, including compounds structurally related to 1-cyclopentyl-3-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)urea, demonstrate how these molecules can form hydrogels under specific conditions. The gelation process is influenced by the compound's interaction with various anions, offering a method to tune the physical properties of the gels for potential applications in drug delivery and tissue engineering (Lloyd & Steed, 2011).

Anticancer Potential

The synthesis and evaluation of 1-aryl-3-(2-chloroethyl) ureas, including molecules with resemblance to 1-cyclopentyl-3-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)urea, have been explored for their potential anticancer activity. These compounds were tested in vitro against human adenocarcinoma cells, with some showing cytotoxicity levels comparable to known chemotherapeutic agents (Gaudreault, Lacroix, Pagé, & Joly, 1988).

Catalysis and Organic Synthesis

Research into the one-pot synthesis of highly functionalized pyrano[2,3-c]pyrazole derivatives employs urea as a catalyst, showcasing the versatility of urea derivatives in facilitating multicomponent reactions. This methodology highlights the utility of compounds similar to 1-cyclopentyl-3-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)urea in organic synthesis, offering efficient routes to complex heterocyclic structures with potential pharmacological activities (Li, Ruzi, Ablajan, & Ghalipt, 2017).

Corrosion Inhibition

In the context of corrosion science, derivatives of 1,3,5-triazinyl urea, which share functional groups with 1-cyclopentyl-3-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)urea, have been evaluated for their effectiveness as corrosion inhibitors for mild steel in acidic environments. These studies contribute to the development of more effective and environmentally friendly corrosion inhibitors for industrial applications (Mistry, Patel, Patel, & Jauhari, 2011).

Propriétés

IUPAC Name |

1-cyclopentyl-3-[2-(3,5-dimethyl-4-phenylpyrazol-1-yl)ethyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N4O/c1-14-18(16-8-4-3-5-9-16)15(2)23(22-14)13-12-20-19(24)21-17-10-6-7-11-17/h3-5,8-9,17H,6-7,10-13H2,1-2H3,(H2,20,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSZJUAFVRROXGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CCNC(=O)NC2CCCC2)C)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-cyclopentyl-3-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)urea | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,4-difluorophenyl)-2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2844365.png)

![2-[3-(Dimethylamino)piperidin-1-yl]-5-fluoro-N-methylpyrimidin-4-amine](/img/structure/B2844370.png)

![(3Z)-1-[(2,4-dichlorophenyl)methyl]-3-methoxyiminoindol-2-one](/img/structure/B2844371.png)

![(5-Chlorothiophen-2-yl)(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone](/img/structure/B2844377.png)

![(E)-N-[2-(3-Chloropyrazolo[1,5-a]pyrimidin-6-yl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2844380.png)

![7-[(E)-But-2-enyl]-3,9-dimethyl-1-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2844383.png)

![N-(3,5-difluorobenzyl)-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2844384.png)